4-Metoxi-1H-indazol-3(2H)-ona

Descripción general

Descripción

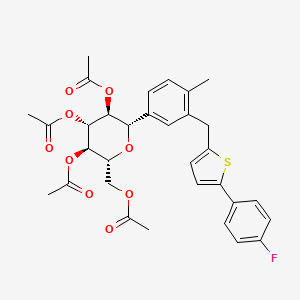

“4-Methoxy-1H-indazol-3-amine” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . It is used as a reactant in the preparation and structure-activity relationship of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists .

Synthesis Analysis

The synthesis of “4-Methoxy-1H-indazol-3-amine” involves a mixture of 2-fluoro-6-(methyloxy)benzonitrile and hydrazine hydrate in n-butanol. This mixture is heated to reflux under nitrogen for 18 hours. After cooling, water is added and the organic phase is removed. The solid in the aqueous phase is collected by filtration and dried in vacuo at 40°C to give a white solid. The butanol phase is evaporated in vacuo and the residue and the aqueous mother liquors are combined and extracted using ethyl acetate. The combined ethyl acetate extractions are dried (MgSO4) and evaporated in vacuo. The residue is dissolved in DCM and applied to a 100 g silica cartridge. This is eluted with cyclohexane, cyclohexane ethyl acetate (1:1), and ethyl acetate. The required fractions are combined and evaporated in vacuo to give the final product .

Molecular Structure Analysis

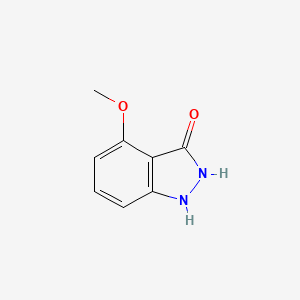

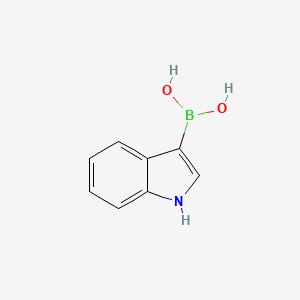

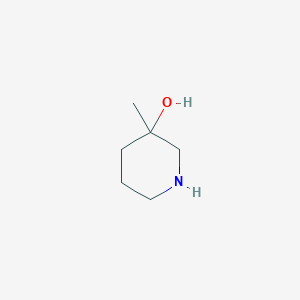

The molecular structure of “4-Methoxy-1H-indazol-3-amine” consists of a methoxy group (-OCH3) and an amino group (-NH2) attached to an indazole ring .

Physical And Chemical Properties Analysis

“4-Methoxy-1H-indazol-3-amine” has a melting point of 85-87°C and a predicted boiling point of 406.3±25.0 °C. It has a density of 1.344 and a predicted pKa of 15.19±0.40 .

Aplicaciones Científicas De Investigación

Quimiosensor para la Detección de Glutatión

“4-Metoxi-1H-indazol-3-amina”, un derivado de “4-Metoxi-1H-indazol-3(2H)-ona”, se utiliza como un quimiosensor colorimétrico que reacciona con el glutatión en presencia de peróxido de hidrógeno para producir un color amarillo. El rango de detección para este compuesto es de 0,02 a 1 mM de glutatión .

Aplicaciones Antihipertensivas

Se ha encontrado que los compuestos heterocíclicos que contienen indazol, como “3-Hidroxi-4-metoxi (1H)indazol”, tienen propiedades antihipertensivas .

Aplicaciones Anticancerígenas

Estos compuestos también se han utilizado en el desarrollo de fármacos anticancerígenos .

Aplicaciones Antidepresivas

Los derivados del indazol se han utilizado en la creación de medicamentos antidepresivos .

Aplicaciones Antiinflamatorias

Estos compuestos han mostrado potencial en el tratamiento de la inflamación .

Aplicaciones Antibacterianas

Los derivados del indazol se han utilizado en el desarrollo de agentes antibacterianos .

Inhibidores de la Proteasa del VIH

Se han investigado y aplicado compuestos que contienen un fragmento de indazol en la producción de inhibidores de la proteasa del VIH .

Antagonistas del Receptor de Serotonina

Los compuestos que contienen indazol se han utilizado como antagonistas del receptor de serotonina .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-Methoxy-1H-indazol-3(2H)-one, also known as 3-Hydroxy-4-methoxy (1H)indazole, is glutathione . Glutathione is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components.

Mode of Action

4-Methoxy-1H-indazol-3(2H)-one interacts with its target, glutathione, in the presence of hydrogen peroxide to produce a yellow color . This indicates that the compound may act as a colorimetric chemosensor, providing a visual indication of the presence and concentration of glutathione.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Methoxy-1H-indazol-3(2H)-one. For instance, the presence of hydrogen peroxide is necessary for the compound to interact with glutathione .

Safety and Hazards

“4-Methoxy-1H-indazol-3-amine” is classified as an irritant. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESHLNQIGLRLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646640 | |

| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-89-1 | |

| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Aminomethyl)cyclopropyl]methanol](/img/structure/B1593053.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)

![2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole](/img/structure/B1593069.png)